molecular formula C12H18N2O2S B2592626 Tert-butyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 2248379-27-1

Tert-butyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B2592626
M. Wt: 254.35
InChI Key: MKKHUULCAOABMQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the cyclopropylamino group, and the tert-butyl ester group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring, the cyclopropylamino group, and the tert-butyl ester group could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including wearing protective clothing and working in a well-ventilated area .

Future Directions

The future research directions involving this compound could include further studies to better understand its physical and chemical properties, its potential uses, and its safety and environmental impact .

properties

IUPAC Name

tert-butyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-7-9(10(15)16-12(2,3)4)17-11(13-7)14-8-5-6-8/h8H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKHUULCAOABMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate

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